molecular formula C25H34FN3O2 B1677881 Pimavanserin CAS No. 706779-91-1

Pimavanserin

Cat. No. B1677881
M. Wt: 427.6 g/mol
InChI Key: RKEWSXXUOLRFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimavanserin is an atypical antipsychotic medication used to treat hallucinations and delusions caused by Parkinson’s disease psychosis . It works in the brain to prevent hallucinations and delusions . It is marketed under the trade name Nuplazid .


Synthesis Analysis

Pimavanserin has been synthesized through various methods. One approach involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials . Another method uses methyl-2-(4-hydroxy-phenyl) acetate in a five-step process . A patent also describes a synthesis method starting from 4-fluorobenzaldehyde .


Molecular Structure Analysis

Pimavanserin is a selective serotonin inverse agonist and antagonist preferentially targeting 5HT2A receptors . It has a unique mechanism of action relative to other antipsychotics, behaving as a selective inverse agonist of the serotonin 5-HT2A receptor, with 40-fold selectivity for this site over the 5-HT2C receptor .


Chemical Reactions Analysis

Pimavanserin has been studied for its metabolism profiles in vitro using eight strains of fungi, six of which demonstrated positive transformation results . One major metabolite identified was a hydroxylation product of pimavanserin .


Physical And Chemical Properties Analysis

The molecular formula of Pimavanserin is C25H34FN3O2 and it has a molar mass of 427.564 g·mol−1 .

Scientific Research Applications

Parkinson's Disease Psychosis

Pimavanserin is primarily recognized for its efficacy in treating hallucinations and delusions associated with Parkinson's Disease Psychosis without worsening motor symptoms, a common side effect of traditional antipsychotics. Clinical trials have demonstrated its safety and effectiveness, providing a significant improvement in psychotic symptoms among PDP patients (Cummings et al., 2014; Ballard et al., 2015).

Major Depressive Disorder (MDD)

Research has also explored Pimavanserin's potential as an adjunctive treatment in patients with Major Depressive Disorder showing inadequate response to standard antidepressants. A phase 2 study found that Pimavanserin significantly improved depressive symptoms and was well-tolerated, suggesting a promising role for this drug in managing treatment-resistant depression (Fava et al., 2019).

Alzheimer's Disease Psychosis

Pimavanserin has been evaluated for the treatment of psychotic symptoms in Alzheimer's Disease, showing efficacy in reducing such symptoms without negative impacts on cognition. This suggests its potential use in managing psychosis in Alzheimer's patients, addressing a significant unmet medical need (Ballard et al., 2018).

Schizophrenia

Investigations into Pimavanserin's effect on schizophrenia have focused on its ability to alleviate negative symptoms and improve cognitive deficits associated with the condition. While findings suggest some benefits, further research is needed to fully understand its role and efficacy in treating schizophrenia symptoms (Darwish et al., 2022).

Sleep Disorders

Pimavanserin has shown potential in improving sleep quality by increasing slow-wave sleep in healthy adult volunteers. This suggests its possible application in treating sleep disorders, though more targeted research is necessary to explore this application further (Ancoli-Israel et al., 2011).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEWSXXUOLRFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990906
Record name Pimavanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

604.2±55.0
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics.
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pimavanserin

CAS RN

706779-91-1
Record name Pimavanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706779-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimavanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0706779911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimavanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMAVANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ963P0DIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

117-119
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pimavanserin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pimavanserin
Reactant of Route 3
Reactant of Route 3
Pimavanserin
Reactant of Route 4
Reactant of Route 4
Pimavanserin
Reactant of Route 5
Reactant of Route 5
Pimavanserin
Reactant of Route 6
Reactant of Route 6
Pimavanserin

Citations

For This Compound
3,700
Citations
J Cummings, C Ballard, P Tariot, R Owen, E Foff… - The Journal of …, 2018 - Springer
… This study suggests that pimavanserin may be effective in treating hallucinations and delusions in patients with ADP. Pimavanserin had no adverse effects on motor function (UPDRS) …
Number of citations: 79 link.springer.com
U Hacksell, ES Burstein, K McFarland, RG Mills… - Neurochemical …, 2014 - Springer
… Pimavanserin demonstrated good safety and tolerability and did not worsen motoric … demonstrated that pimavanserin is safe and well-tolerated with long-term use. Pimavanserin may …
Number of citations: 133 link.springer.com
J Davis, D Zamora, M Horowitz… - Expert Opinion on …, 2021 - Taylor & Francis
… Expert opinion: Two controlled studies suggest pimavanserin has potential as a treatment … , pimavanserin augmentation was efficacious in a phase 2 study. Pimavanserin augmentation …
Number of citations: 9 www.tandfonline.com
PN Tariot, JL Cummings, ME Soto-Martin… - … England Journal of …, 2021 - Mass Medical Soc
… pimavanserin and 112 to receive placebo. A relapse occurred in 12 of 95 patients (13%) in the pimavanserin … of 105 patients (41.0%) in the pimavanserin group and in 41 of 112 (36.6%) …
Number of citations: 73 www.nejm.org
J Cummings, S Isaacson, R Mills, H Williams… - The Lancet, 2014 - thelancet.com
… We aimed to assess safety and efficacy of pimavanserin, a … pimavanserin included in the primary analysis, pimavanserin … Ten patients in the pimavanserin group discontinued because …
Number of citations: 692 www.thelancet.com
HY Meltzer, R Mills, S Revell, H Williams… - …, 2010 - nature.com
… pimavanserin, the SAPS total domain score, only showed a trend. However, the pimavanserin-… Pimavanserin showed significantly greater improvement in psychosis in patients with PDP …
Number of citations: 308 www.nature.com
P Webster - The Lancet, 2018 - thelancet.com
The US Food and Drug Administration (FDA) is conducting an evaluation of available information about pimavanserin after the publication of reports of postmarketing adverse events by …
Number of citations: 27 www.thelancet.com
HY Meltzer, BL Roth - The Journal of clinical investigation, 2013 - Am Soc Clin Investig
Serotonin (5-hydroxytryptamine, or 5-HT) receptors mediate a plethora of physiological phenomena in the brain and the periphery. Additionally, serotonergic dysfunction has been …
Number of citations: 111 www.jci.org
C Ballard, C Banister, Z Khan, J Cummings… - The Lancet …, 2018 - thelancet.com
… of oral treatment with either pimavanserin (two 17 mg tablets … for pimavanserin versus placebo in the modified intention-to-treat population. Sustained benefit and safety of pimavanserin …
Number of citations: 157 www.thelancet.com
NS Hunter, KC Anderson, A Cox - Drugs of Today (Barcelona, Spain …, 2015 - europepmc.org
… breakthrough therapy status to pimavanserin, highlighting the … III clinical trials suggest that pimavanserin is a safe and … pimavanserin and its use in the treatment of PDP symptoms. …
Number of citations: 20 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.